Apo-ipratropium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ipratropium bromide involves several steps. One common method includes the reaction of 2-phenyl-3-acetoxy propionic acid with oxalyl chloride in the presence of dichloromethane and dimethylformamide (DMF) to form an intermediate. This intermediate is then reacted with isopropyl tropine methanesulfonate solution, followed by hydrolysis with hydrochloric acid to yield ipratropium bromide .

Industrial Production Methods

Industrial production of ipratropium bromide typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ipratropium bromide undergoes various chemical reactions, including ester hydrolysis and oxidation.

Common Reagents and Conditions

Ester Hydrolysis: This reaction involves the use of water or dilute acids to break the ester bond, resulting in the formation of tropic acid and tropane.

Major Products

The major products formed from these reactions include tropic acid and tropane, which are inactive metabolites .

Scientific Research Applications

Ipratropium bromide has a wide range of applications in scientific research:

Mechanism of Action

Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor. By blocking the action of acetylcholine at parasympathetic sites in bronchial smooth muscle, it causes bronchodilation and inhibits serous and seromucous gland secretions . This mechanism helps in relieving bronchospasm and reducing nasal discharge.

Comparison with Similar Compounds

Similar Compounds

Tiotropium Bromide: Another anticholinergic agent used for long-term maintenance treatment of bronchospasm associated with COPD.

Aclidinium Bromide: Used for the maintenance treatment of COPD, similar to ipratropium but with a longer duration of action.

Uniqueness

Ipratropium bromide is unique due to its short-acting nature, making it suitable for quick relief of bronchospasm symptoms. Unlike tiotropium and aclidinium, which are long-acting, ipratropium provides rapid onset of action, typically within 15 to 30 minutes .

Properties

CAS No. |

792131-69-2 |

|---|---|

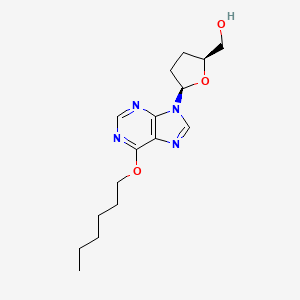

Molecular Formula |

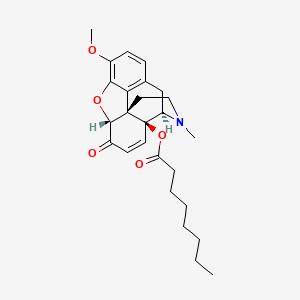

C20H28NO2+ |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate |

InChI |

InChI=1S/C20H28NO2/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16/h5-9,14,17-19H,3,10-13H2,1-2,4H3/q+1/t17-,18+,19?,21? |

InChI Key |

APBFGXKTZSOWLK-FUUYNRHESA-N |

Isomeric SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.